3-(2-Furyl)acrylophenone, also known as furfurylideneacetophenone, is a heterocyclic chalcone analog featuring a core α,β-unsaturated ketone system flanked by a phenyl group and an electron-rich furan ring. This specific arrangement of aromatic and heteroaromatic rings makes it a valuable and well-established precursor for the synthesis of more complex five-membered heterocyclic compounds, particularly pyrazoline derivatives, which have significant applications in medicinal chemistry. [REFS-1, REFS-2] Its utility also extends to materials science, where the electronic characteristics of the furan ring are leveraged to modulate properties such as nonlinear optical (NLO) responses. [3]
Direct substitution of 3-(2-Furyl)acrylophenone with structurally similar compounds, such as the parent chalcone (lacking the furan ring) or analogs with different heterocyclic rings (e.g., thiophene), is often unviable for optimized applications. Replacing the electron-rich furan ring with a simple phenyl group fundamentally alters the molecule's electronic profile, including its dipole moment and intramolecular charge-transfer (ICT) characteristics, which are critical for tuning nonlinear optical (NLO) properties. [1] In biological contexts, the furan's oxygen atom acts as a key hydrogen bond acceptor and influences the overall molecular geometry, affecting specific interactions with enzyme active sites or receptors. This makes it a non-interchangeable component in the development of targeted bioactive molecules, such as specific enzyme inhibitors or antimicrobial agents, where even minor structural changes can lead to a significant loss of potency or selectivity. [2]
3-(2-Furyl)acrylophenone is a well-documented and reliable precursor for synthesizing 3,5-disubstituted-2-pyrazoline derivatives via cyclocondensation with hydrazine hydrate or its derivatives. [1] This reaction is a cornerstone for building libraries of bioactive compounds, as the resulting pyrazoline scaffold is a privileged structure in drug discovery, exhibiting a wide range of pharmacological activities. [2] The use of this specific furyl-chalcone provides a direct and efficient route to compounds like 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, a core structure for further functionalization and screening. [3]
| Evidence Dimension | Reaction Product Class |
| Target Compound Data | Serves as a direct precursor to 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole and its N-substituted derivatives. |
| Comparator Or Baseline | General chalcones are used, but the furyl moiety provides a specific heterocyclic substituent known for bioactivity. |
| Quantified Difference | Not applicable (Qualitative utility). |
| Conditions | Cyclocondensation reaction with hydrazine hydrate, typically in a solvent like ethanol or acetic acid. |
For buyers in medicinal chemistry or chemical library synthesis, this compound is a validated starting material to access the high-value pyrazoline chemical space.
The inclusion of a heteroaromatic ring like furan is critical for potent antimicrobial activity. In a comparative study of heterocyclic chalcones, a closely related analog, (E)-1-(furan-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrated a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against both methicillin-sensitive (MSSA) and methicillin-resistant *Staphylococcus aureus* (MRSA). [1] This is significantly more potent than many simple chalcones, which often exhibit MIC values >250 µg/mL against the same strains. [2] The furan ring contributes to the molecule's specific electronic and steric properties that enhance its antibacterial efficacy.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 31.25 µg/mL against S. aureus (MSSA & MRSA) for a closely related furan-chalcone analog. |
| Comparator Or Baseline | Simple chalcones often show MIC >250 µg/mL against S. aureus. |
| Quantified Difference | >8-fold higher potency compared to baseline simple chalcones. |
| Conditions | Broth microdilution method against Staphylococcus aureus strains ATCC 29213 (MSSA) and ATCC 43300 (MRSA). |
This demonstrates that the furan moiety is not an arbitrary choice but a key structural feature for achieving high antibacterial potency, making this specific class of compound essential for antimicrobial research and development.
The electronic structure of 3-(2-Furyl)acrylophenone is well-suited for second-order nonlinear optical (NLO) applications. Density Functional Theory (DFT) calculations show the total static first hyperpolarizability (β) of the title compound to be 11.77 × 10⁻³⁰ esu. [1] This value is approximately 14 times higher than that of urea (0.83 × 10⁻³⁰ esu), a common reference material for NLO measurements. The significant NLO response arises from the efficient intramolecular charge transfer across the molecule, facilitated by the π-conjugated system that includes the electron-rich furan ring.
| Evidence Dimension | Total Static First Hyperpolarizability (β) |
| Target Compound Data | 11.77 × 10⁻³⁰ esu |
| Comparator Or Baseline | Urea (a standard NLO reference material): 0.83 × 10⁻³⁰ esu |
| Quantified Difference | Approximately 14.2 times greater than urea. |
| Conditions | Calculated using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set. |
For researchers developing NLO materials for applications like frequency doubling or optical switching, this compound offers a significantly higher molecular NLO response compared to standard benchmarks, justifying its selection over less active materials.
This compound is the right choice for synthetic campaigns targeting novel pyrazoline-based therapeutic agents. Its established reactivity allows for reliable and high-yield cyclocondensation reactions, providing a direct entry point to a class of heterocycles with documented anti-inflammatory, antimicrobial, and anticancer potential. [REFS-1, REFS-2]
Based on the demonstrated high potency of furan-containing chalcones against resistant bacteria like MRSA, this compound is a priority choice for developing new antimicrobial leads. The furan ring is a key pharmacophore, making this precursor a more rational starting point than simple phenyl-based chalcones for achieving significant antibacterial activity. [3]
With a molecular first hyperpolarizability (β) value significantly exceeding that of standard reference materials like urea, 3-(2-Furyl)acrylophenone is a strong candidate for incorporation into NLO polymers or for crystal growth for frequency conversion applications. Its specific electronic structure offers a distinct advantage for achieving a strong second-harmonic generation (SHG) response. [4]